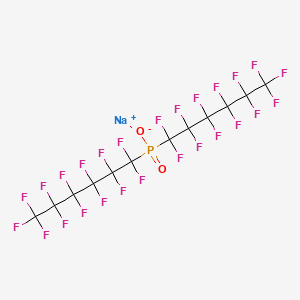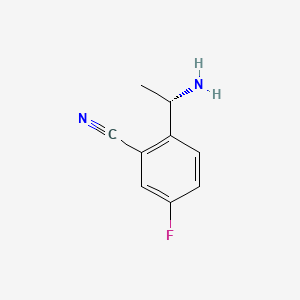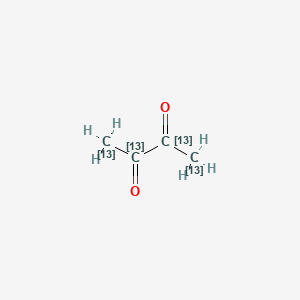
2,3-Butanedione-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanedione-13C4: is a labeled isotopic compound of 2,3-butanedione, also known as diacetyl. This compound is characterized by the presence of four carbon-13 isotopes, making it useful in various scientific research applications. It is a yellow or green liquid with a distinct buttery flavor and is commonly used in flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Butanedione-13C4 typically involves the isotopic labeling of 2,3-butanedione. One common method is the catalytic oxidation of 2,3-butanediol using a labeled oxidizing agent. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes .
Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of glucose by specific strains of bacteria. The fermentation process is optimized to achieve high yields of the labeled compound. The product is then purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3-Butanedione-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,3-butanediol.
Substitution: It can undergo nucleophilic substitution reactions with amines to form imines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Amines and other nucleophiles are used under mild conditions.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,3-butanediol.
Substitution: Imines and other substituted products.
Scientific Research Applications
2,3-Butanedione-13C4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies and isotopic labeling experiments.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its role in the formation of amyloid-β aggregates, which are associated with Alzheimer’s disease.
Industry: Used in the flavor and fragrance industry to impart a buttery flavor to products
Mechanism of Action
The mechanism of action of 2,3-Butanedione-13C4 involves its interaction with various molecular targets. In biological systems, it can react with amino groups in proteins to form Schiff bases, leading to the modification of protein function. This interaction is particularly relevant in the study of amyloid-β aggregation, where this compound accelerates the aggregation process .
Comparison with Similar Compounds
2,3-Butanedione (Diacetyl): The non-labeled version of 2,3-Butanedione-13C4, commonly used in the food industry.
2,3-Pentanedione: Another diketone with similar chemical properties but a different carbon chain length.
2,3-Hexanedione: A longer-chain diketone with similar reactivity
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the fate of carbon atoms is crucial .
Properties
IUPAC Name |
(1,2,3,4-13C4)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C](=O)[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.060 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
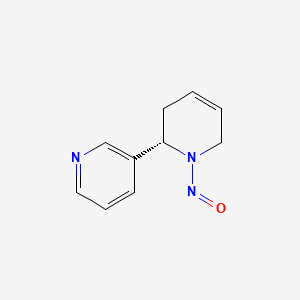
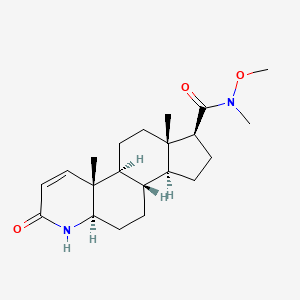
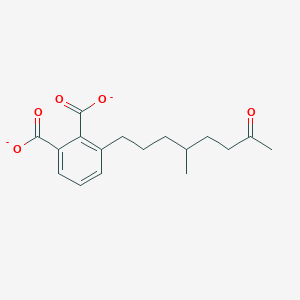

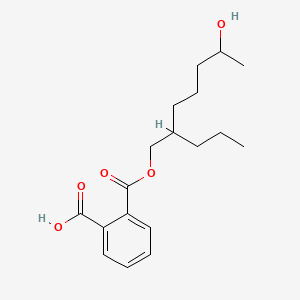

![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one](/img/structure/B566123.png)

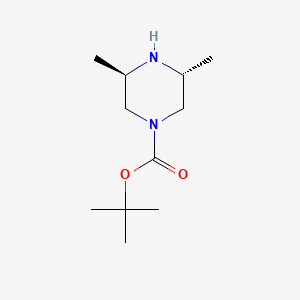
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
